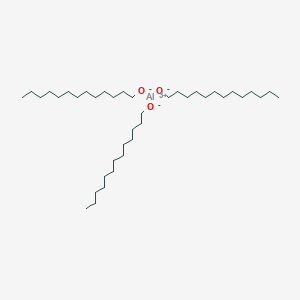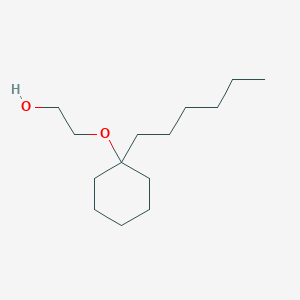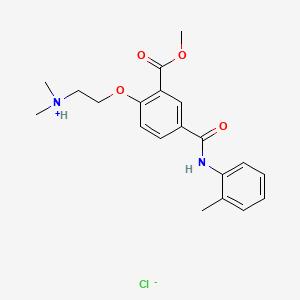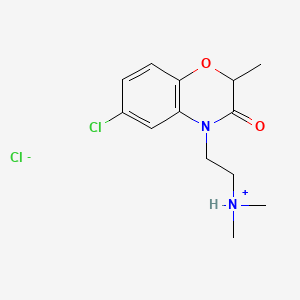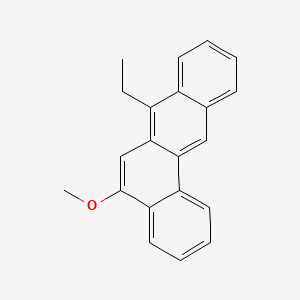
BENZ(a)ANTHRACENE, 7-ETHYL-5-METHOXY-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Ethyl-5-methoxybenzo[b]phenanthrene is an organic compound belonging to the class of polycyclic aromatic hydrocarbons. This compound is characterized by its complex structure, which includes an ethyl group at the 7th position and a methoxy group at the 5th position on the benzo[b]phenanthrene skeleton. Polycyclic aromatic hydrocarbons are known for their diverse chemical properties and significant roles in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Ethyl-5-methoxybenzo[b]phenanthrene typically involves multi-step organic reactions. One common approach is the bromination of phenanthrene derivatives followed by methoxylation. For instance, the bromination of 9-bromophenanthrene can yield a mixture of brominated products, which can then be converted to methoxy derivatives using copper(I) iodide-catalyzed methoxylation reactions . The reaction conditions often include the use of solvents and prolonged reaction times to achieve high selectivity.
Industrial Production Methods: While specific industrial production methods for 7-Ethyl-5-methoxybenzo[b]phenanthrene are not well-documented, the general principles of organic synthesis and purification apply. Industrial production would likely involve large-scale bromination and methoxylation processes, followed by chromatographic purification to isolate the desired compound.
Análisis De Reacciones Químicas
Types of Reactions: 7-Ethyl-5-methoxybenzo[b]phenanthrene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can yield hydrogenated derivatives.
Substitution: Electrophilic substitution reactions can introduce additional functional groups onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often involve reagents like sulfuric acid or nitric acid under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce hydrogenated phenanthrene derivatives.
Aplicaciones Científicas De Investigación
7-Ethyl-5-methoxybenzo[b]phenanthrene has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research into its pharmacological properties may lead to the development of new therapeutic agents.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 7-Ethyl-5-methoxybenzo[b]phenanthrene involves its interaction with various molecular targets and pathways. The compound’s aromatic structure allows it to intercalate into DNA, potentially disrupting cellular processes. Additionally, its methoxy and ethyl groups may influence its binding affinity to specific enzymes or receptors, modulating biological activity.
Comparación Con Compuestos Similares
Phenanthrene: A parent compound with a simpler structure lacking the ethyl and methoxy groups.
Methoxyphenanthrene: Compounds with methoxy groups at different positions on the phenanthrene skeleton.
Ethylphenanthrene: Compounds with ethyl groups at various positions on the phenanthrene skeleton.
Uniqueness: 7-Ethyl-5-methoxybenzo[b]phenanthrene is unique due to the specific positioning of its ethyl and methoxy groups, which can significantly influence its chemical reactivity and biological activity compared to other phenanthrene derivatives.
Propiedades
Número CAS |
63020-60-0 |
|---|---|
Fórmula molecular |
C21H18O |
Peso molecular |
286.4 g/mol |
Nombre IUPAC |
7-ethyl-5-methoxybenzo[a]anthracene |
InChI |
InChI=1S/C21H18O/c1-3-15-16-9-5-4-8-14(16)12-19-17-10-6-7-11-18(17)21(22-2)13-20(15)19/h4-13H,3H2,1-2H3 |
Clave InChI |
XXPLOVQYXLTUEV-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C2C=C(C3=CC=CC=C3C2=CC4=CC=CC=C41)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



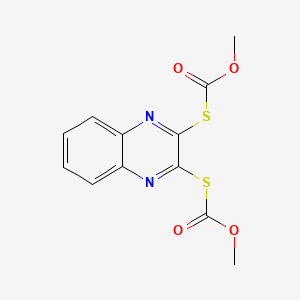

![6-nitro-2-[4-(trifluoromethyl)phenyl]-1H-benzimidazole](/img/structure/B13756289.png)
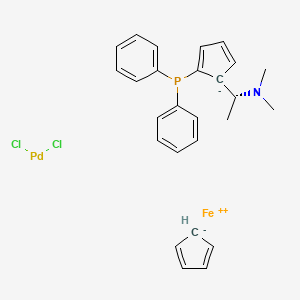
![10-Methyl-3-azaspiro[5.5]undecane](/img/structure/B13756300.png)
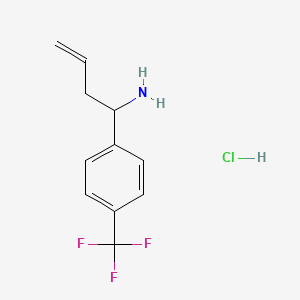
![N~2~,N~7~-Bis[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]naphthalene-2,7-dicarboxamide--hydrogen chloride (1/1)](/img/structure/B13756306.png)

